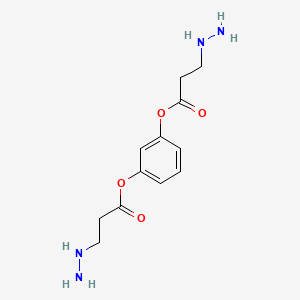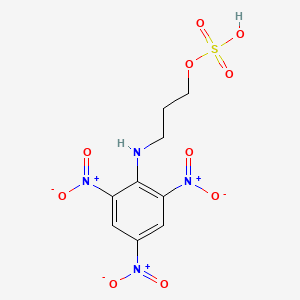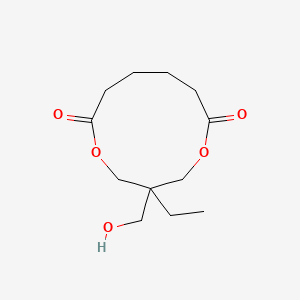
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate is an organic compound that belongs to the class of esters. It is synthesized through the esterification of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol with adipic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate typically involves the esterification reaction between 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol and adipic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The reaction mixture is then heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain the pure ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, acidic or basic catalysts.
Major Products:
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amides, esters, ethers.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various polymers and resins. Its unique structure allows for the formation of cross-linked polymers with enhanced mechanical properties.
Biology: The compound is used in the development of biodegradable materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: It is explored for its potential use in the formulation of pharmaceutical excipients and as a component in controlled-release drug delivery systems.
Industry: The compound is utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent chemical stability and mechanical properties.
Wirkmechanismus
The mechanism of action of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate involves its interaction with various molecular targets and pathways. In polymer chemistry, the compound acts as a cross-linking agent, forming covalent bonds between polymer chains, resulting in enhanced mechanical strength and stability. In biological systems, the compound’s ester groups can undergo hydrolysis, releasing the active components that interact with cellular targets, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate can be compared with other similar compounds such as:
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Trimethylolpropane: Another compound with a similar structure, used in the production of polyesters and polyurethanes.
Adipic acid: A key reactant in the synthesis of this compound, widely used in the production of nylon and other polymers.
The uniqueness of this compound lies in its ability to form highly cross-linked polymers with superior mechanical properties, making it a valuable compound in various industrial and scientific applications.
Eigenschaften
CAS-Nummer |
94110-05-1 |
|---|---|
Molekularformel |
C12H20O5 |
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
3-ethyl-3-(hydroxymethyl)-1,5-dioxacycloundecane-6,11-dione |
InChI |
InChI=1S/C12H20O5/c1-2-12(7-13)8-16-10(14)5-3-4-6-11(15)17-9-12/h13H,2-9H2,1H3 |
InChI-Schlüssel |
RNADTQNGMQIJIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC(=O)CCCCC(=O)OC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



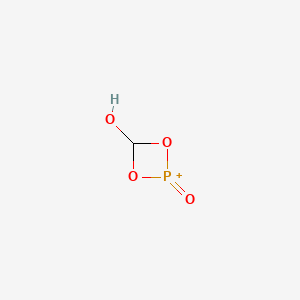
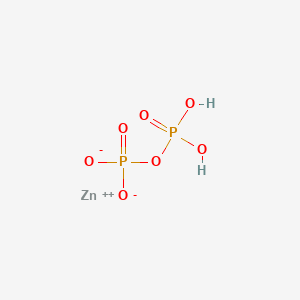





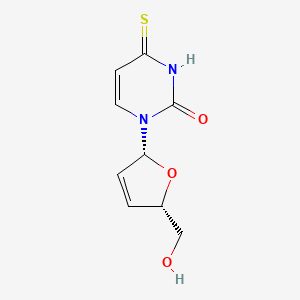
![4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-](/img/structure/B12662161.png)
![4-[(4-Hydroxyphenyl)amino]-1-naphthol](/img/structure/B12662166.png)
